Product packaging for 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol(Cat. No.:)

3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol

Cat. No.: B11771907
M. Wt: 267.35 g/mol
InChI Key: BGOYZQVNHDZPBO-UHFFFAOYSA-N
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Description

Significance of Bicyclic Azabicyclo[3.2.0]heptane Scaffolds in Synthetic Chemistry

Bicyclic scaffolds, such as the azabicyclo[3.2.0]heptane system, are of paramount importance in synthetic chemistry for several reasons. Primarily, they introduce a high degree of conformational restraint, which can be advantageous in the design of biologically active molecules. This rigidity can lead to higher binding affinities and selectivities for specific biological targets by reducing the entropic penalty upon binding.

The 3-azabicyclo[3.2.0]heptane framework, in particular, has been recognized as a valuable surrogate for the more common piperidine (B6355638) motif in drug discovery. While possessing similar physicochemical properties, the bicyclic nature of this scaffold offers a distinct three-dimensional geometry. This structural uniqueness allows for the exploration of novel chemical space and the development of intellectual property in a competitive pharmaceutical landscape. The synthesis of these scaffolds is often approached through methods such as intramolecular [2+2] photochemical cycloadditions, which allow for the construction of the strained four-membered ring fused to a five-membered ring. acs.orgtaltech.ee

Rationale for Research on 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol as a Synthetic Intermediate

The specific focus on this compound as a synthetic intermediate is driven by its potential in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry. The tosyl group serves as an excellent protecting group for the nitrogen atom, rendering it stable to a variety of reaction conditions while also being a good leaving group for nucleophilic substitution reactions. The hydroxyl group at the 6-position provides a convenient point for derivatization, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

Research into derivatives of the 3-azabicyclo[3.2.0]heptane scaffold has shown significant promise. For instance, chemoenzymatic methods have been employed to synthesize derivatives that exhibit notable activity as dopaminergic ligands. nih.gov These compounds have shown preferential binding to D₂L and D₃ dopamine (B1211576) receptors, suggesting their potential in the development of therapeutics for neurological disorders. nih.gov The ability to resolve racemic mixtures of these compounds using enzymatic kinetic resolution further enhances their value in creating stereochemically pure drug candidates. nih.gov The versatility of the 3-azabicyclo[3.2.0]heptane core, and by extension, intermediates like this compound, underscores their importance in the ongoing search for new and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3S B11771907 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-ol

InChI

InChI=1S/C13H17NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12-13,15H,6-8H2,1H3

InChI Key

BGOYZQVNHDZPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C3C2)O

Origin of Product

United States

Reactivity and Derivatization of 3 Tosyl 3 Azabicyclo 3.2.0 Heptan 6 Ol

Transformations Involving the Tosyl Group

The N-tosyl group in 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol serves as a robust protecting group for the nitrogen atom. As a sulfonamide, this moiety is generally stable under a variety of reaction conditions. However, its strategic removal is a critical step to enable further functionalization of the nitrogen atom, which is often desired in the synthesis of bioactive molecules.

Direct nucleophilic substitution of the entire tosyl group is not a common transformation. Instead, reactions involving this group typically focus on the cleavage of the nitrogen-sulfur bond to deprotect the amine. This transformation is fundamental for accessing the core 3-azabicyclo[3.2.0]heptane scaffold, which can then be subjected to N-alkylation, N-acylation, or other modifications.

Several methods are established for the cleavage of sulfonamides, which can be applied to this compound. These reactions often proceed under reductive conditions.

Table 1: Representative Conditions for N-Tosyl Deprotection

Reagent System Conditions Comments
Sodium naphthalenide THF, -78 °C to rt Provides clean, high-yielding cleavage for many substrates.
Sodium amalgam (Na/Hg) Na₂HPO₄, Methanol A classic method effective for a wide range of sulfonamides.
Magnesium/Methanol Reflux A milder reductive method suitable for sensitive substrates.
Samarium(II) iodide THF, HMPA Useful for chemoselective cleavage in the presence of other reducible groups.

Transformations Involving the Hydroxyl Group

The secondary alcohol at the C-6 position is a key site for introducing molecular diversity. It can undergo a range of transformations, including oxidation, substitution (via activation), and reduction.

The complete removal of the hydroxyl group, known as deoxygenation, transforms the alcohol into a methylene (B1212753) group, yielding 3-Tosyl-3-azabicyclo[3.2.0]heptane. This reaction reduces polarity and removes a hydrogen-bonding site, which can be significant in structure-activity relationship studies. Radical deoxygenation is a common and effective strategy for this purpose.

A well-established method is the Barton-McCombie deoxygenation. This two-step process involves:

Conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate or thiocarbamate.

Radical-initiated reduction of the thiocarbonyl intermediate using a tin hydride, typically tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN).

While direct examples on this compound are not prevalent in the literature, radical deoxygenations have been successfully applied to structurally similar azabicyclic systems, demonstrating the feasibility of this approach. researchgate.net For example, radical deoxygenation of related 3-azatricyclo[2.2.1.0²⁶]heptan-5-ols has been shown to yield the corresponding deoxygenated products, highlighting the utility of this method for complex bridged systems. researchgate.net

Table 2: General Protocol for Barton-McCombie Deoxygenation

Step Reagents Conditions Product of Step
1. Thiocarbonylation NaH, CS₂, MeI THF, 0 °C to rt 6-O-(Methylsulfanylthiocarbonyl)-3-tosyl-3-azabicyclo[3.2.0]heptane (Xanthate)

Intramolecular Cyclization Pathways Facilitated by the Bicyclic Structure

The rigid, fused-ring structure of this compound provides a stereochemically defined platform for directing intramolecular reactions. By converting the hydroxyl group into a suitable leaving group or a reactive center, further cyclizations can be initiated to build more complex polycyclic architectures.

For example, converting the alcohol to a tosylate or mesylate (see Section 3.4) installs a good leaving group at C-6. If a nucleophilic side chain is appended to the nitrogen atom (after a deprotection/re-functionalization sequence), an intramolecular Sₙ2 reaction can lead to the formation of a new ring. The stereochemistry of the starting alcohol and the constraints of the bicyclic system will dictate the feasibility and stereochemical outcome of such a cyclization.

In related bicyclo[3.2.0]heptane systems, palladium-catalyzed intramolecular C-H activation and subsequent cyclization have been used to construct new ring systems with high diastereoselectivity. rsc.org These advanced methods showcase how the bicyclic core can be used to pre-organize reactants for complex, stereocontrolled transformations.

Functional Group Interconversion Strategies for Advanced Derivatization

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. For this compound, the hydroxyl group is the primary handle for such modifications.

One of the most powerful FGI strategies involves a two-step sequence:

Activation of the Hydroxyl Group : The alcohol is converted into a superior leaving group, typically a sulfonate ester like a tosylate (OTs) or mesylate (OMs). This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com This conversion proceeds with retention of stereochemistry at the carbon center. youtube.com

Nucleophilic Substitution : The resulting tosylate or mesylate is then an excellent substrate for Sₙ2 reactions with a wide array of nucleophiles. This allows for the introduction of various functionalities at the C-6 position with inversion of stereochemistry. youtube.comnih.gov

Table 3: Derivatization of this compound via Mesylate Intermediate

Nucleophile Reagent Example Product Functional Group at C-6
Azide Sodium Azide (NaN₃) Azide (-N₃)
Halide Lithium Bromide (LiBr) Bromo (-Br)
Thiolate Sodium Thiophenoxide (PhSNa) Phenylthioether (-SPh)
Cyanide Sodium Cyanide (NaCN) Cyano (-CN)

It is important to note that in some strained bicyclic systems, Sₙ2 reactions can be sluggish due to steric hindrance. nih.gov However, this pathway remains one of the most versatile for creating a library of C-6 substituted derivatives for further studies. Another key FGI is the oxidation of the secondary alcohol back to the ketone, 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, providing another entry point for derivatization, such as Grignard additions or Wittig reactions.

Applications of 3 Tosyl 3 Azabicyclo 3.2.0 Heptan 6 Ol As a Versatile Building Block

Role in Complex Molecule Synthesis

The 3-azabicyclo[3.2.0]heptane core, of which 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol is a derivative, serves as a foundational scaffold for constructing more elaborate molecules. acs.org Its defined three-dimensional structure is an attractive starting point for drug discovery, enabling the synthesis of complex and substituted chemical entities. researchgate.netresearchgate.net The tosyl group provides a stable protecting group for the nitrogen atom, while the hydroxyl group offers a reactive site for further chemical modifications, making it a strategic intermediate in multi-step synthetic pathways.

Development of Scaffolds for Biologically Active Compounds

The unique topology of the 3-azabicyclo[3.2.0]heptane ring system has been exploited in the creation of various biologically active compounds.

Precursors for Tricyclic DNA-Gyrase Inhibitors

A closely related compound, 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one, has been identified as a key building block in the synthesis of tricyclic DNA-gyrase inhibitors. chemimart.dechemshuttle.com DNA gyrase is an essential bacterial enzyme, making it a prime target for antibacterial drugs. The development of novel inhibitors is crucial for addressing the challenge of antibiotic resistance. The 3-azabicyclo[3.2.0]heptane framework forms a core component of these new antibacterial agents, which have shown activity against various bacterial strains. taltech.ee

Building Blocks for Dopaminergic Ligands and Neurotransmitter System Probes

Derivatives of the 3-azabicyclo[3.2.0]heptane scaffold have been synthesized and evaluated as ligands for dopamine (B1211576) receptors. nih.govacs.orgdntb.gov.ua These receptors are implicated in a range of neurological and psychiatric conditions. Studies have shown that compounds incorporating this bicyclic structure can exhibit significant binding affinity at D2 and D3 dopamine receptors. nih.govnih.gov This makes the scaffold a valuable tool for developing new probes to study the dopaminergic system and for designing potential therapeutics for disorders like schizophrenia and Parkinson's disease. nih.govpreprints.org

Intermediates in Antibacterial Agent Development

The 3-azabicyclo[3.2.0]heptane skeleton is a critical intermediate in the development of new antibacterial agents beyond its role in DNA gyrase inhibitors. taltech.eenih.gov For instance, the scaffold has been incorporated into fluoroquinolone antibiotics, resulting in novel compounds with enhanced activity against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. taltech.eeijcmas.com The structural rigidity and synthetic accessibility of this bicyclic system allow for its integration into known antibiotic frameworks to generate next-generation drugs.

Contribution to Medicinal Chemistry Research and Drug Design

The structural properties of this compound and its parent scaffold are of significant interest in the field of medicinal chemistry.

Design of Conformationally Restricted Analogues for Pharmacological Studies

A key strategy in modern drug design is the use of conformationally restricted molecules to enhance potency and selectivity for a specific biological target. The rigid bicyclo[3.2.0]heptane framework is an excellent example of such a scaffold. nih.govd-nb.infoacs.org By locking the molecule into a specific three-dimensional shape, researchers can reduce the entropic penalty of binding to a receptor and minimize off-target interactions. nih.gov The intramolecular photocycloaddition of certain compounds to yield the azabicyclo[3.2.0]heptane core has been utilized to create these conformationally constrained structures for use as neuroleptic agents and receptor antagonists. nih.gov This approach allows for the systematic exploration of the optimal geometry required for pharmacological activity, making the scaffold a valuable tool in the design of targeted therapeutics.

Exploration of Azabicyclic Systems as Bioisosteres

The concept of bioisosterism, where a substituent or group is replaced by another with similar physical and chemical properties to produce a compound with comparable biological activity, is a cornerstone of modern drug design. Azabicyclic systems, such as the 3-azabicyclo[3.2.0]heptane core, are increasingly being explored as bioisosteres for commonly occurring motifs in bioactive molecules, like piperidine (B6355638).

The 3-azabicyclo[3.2.0]heptane scaffold, a key feature of this compound, has been investigated as a conformationally restricted analogue of piperidine. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The fixed spatial arrangement of substituents on the bicyclic core allows for a more precise probing of the binding pocket of a receptor or enzyme.

Research into the application of 3-azabicyclo[3.2.0]heptane derivatives has shown their potential as surrogates for the piperidine motif. The tosyl group in this compound serves as a protecting group for the nitrogen atom, allowing for selective modifications at other positions of the scaffold. The hydroxyl group at the 6-position provides a convenient handle for further functionalization, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

While direct and extensive research detailing the bioisosteric applications of this compound itself is not widely published, the utility of the core 3-azabicyclo[3.2.0]heptane structure in this context is well-documented. For instance, its precursor, 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one, has been utilized in the synthesis of tricyclic DNA-gyrase inhibitors, highlighting the value of this scaffold in developing novel therapeutic agents. chemimart.de The conversion of the ketone to the alcohol in this compound opens up new avenues for creating analogues with different substitution patterns and physicochemical properties, further expanding its potential in bioisosteric studies.

The exploration of such rigid bicyclic systems as bioisosteres is a growing area of interest in medicinal chemistry, aiming to improve the pharmacological profiles of drug candidates, including their potency, selectivity, and pharmacokinetic properties.

Theoretical and Mechanistic Investigations of 3 Tosyl 3 Azabicyclo 3.2.0 Heptan 6 Ol and Its Analogs

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for mapping the intricate pathways of chemical reactions involving the 3-azabicyclo[3.2.0]heptane skeleton. One notable study focused on the catalyst-free, multistep, diastereoselective formation of a highly strained 3-azabicyclo[3.2.0]heptane derivative, utilizing DFT calculations to unravel the underlying mechanism. nih.gov

Researchers computationally evaluated two distinct proposed mechanisms, designated as Pathway A and Pathway B. The calculations revealed that Pathway A, which proceeds through a relatively high-energy iminium ion intermediate, is less favorable. nih.gov In contrast, Pathway B presented a lower activation energy, establishing it as the preferred reaction mechanism. nih.gov This computational finding was crucial, as it demonstrated that the reaction circumvents the formation of a high-energy species, thereby providing a more efficient route to the product. nih.gov

In addition to DFT, semiempirical quantum mechanical calculations have been employed to support proposed mechanisms for the formation of these bicyclic systems. For instance, in the diastereoselective synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives via intramolecular [2+2] photocycloaddition, computational calculations helped to validate the proposed 1,4-diradical intermediates involved in the reaction. clockss.org

Table 1: Comparison of Proposed Reaction Mechanisms via DFT

PathwayIntermediate SpeciesActivation EnergyMechanistic Viability
Pathway A Iminium IonHigherLess Favorable
Pathway B N/ALowerPreferred Mechanism

Studies on Stereochemical Control and Diastereoselective Formation

Achieving precise control over stereochemistry is a central challenge in the synthesis of complex molecules like 3-azabicyclo[3.2.0]heptane derivatives. Research has shown that intramolecular [2+2] photocycloaddition of substituted N-cinnamyl-N-allyl amines is a highly effective method for producing exo-aryl substituted 3-azabicyclo[3.2.0]heptanes with excellent diastereoselectivity. clockss.org The UV irradiation of acidified solutions of these amines yields the bicyclic products with a strong preference for the exo-diastereomer (>93%). clockss.org The observed diastereoselectivity is influenced by the electronic nature of the substituents on the cinnamyl group. clockss.org

Theoretical studies suggest that high stereoselectivity in such reactions can be attributed to the fact that the rate-limiting and stereodifferentiating steps are one and the same. nih.gov This convergence ensures that the transition state leading to the major diastereomer is significantly lower in energy.

Another successful strategy for enhancing diastereoselectivity involves modifying the starting materials to restrict their conformational freedom. For example, in the synthesis of enantiomerically pure azabicyclo[3.2.0]heptanes, a vinylglycine derivative initially showed poor diastereoselectivity. taltech.ee However, by incorporating the dienophile into a more rigid structure, 3-Cinnamyl-4-vinyloxazolidinone, the subsequent [2+2] photocyclization proceeded with very high diastereoselectivity, affording an enantiomerically pure product. taltech.ee

Table 2: Diastereoselectivity in the Photocycloaddition of Substituted N-Cinnamyl-N-allylamines

R-Group (Substituent)Diastereoselectivity (exo:endo)
H93:7
p-F95:5
p-Cl96:4
p-NO₂>99:1

Data sourced from Steiner et al. (1995) clockss.org

Conformational Analysis of the Azabicyclo[3.2.0]heptane Framework

The 3-azabicyclo[3.2.0]heptane skeleton is a conformationally restricted system, and its specific three-dimensional geometry is crucial for its interaction with biological targets and its chemical reactivity. d-nb.infonih.gov Understanding the preferred conformations and the spatial arrangement of substituents is therefore of significant interest.

A specialized technique known as Exit Vector Plot (EVP) analysis has been applied to analyze the conformational properties of the 3-azabicyclo[3.2.0]heptane scaffold. researchgate.netresearchgate.net EVP analysis is a computational tool that examines geometric parameters from a database of known crystal structures (like the Cambridge Structural Database) to map the preferred orientations of substituents on a given molecular scaffold. researchgate.netresearchgate.net This method provides valuable information on the shape and spatial distribution of functional groups, which is essential for designing molecules with specific biological activities. researchgate.netresearchgate.net

Furthermore, conformational analysis, often supported by computational calculations, plays a vital role in rationalizing the stereochemical outcomes of reactions. core.ac.uk The stability of different transition state conformations can dictate which diastereomer is preferentially formed. By analyzing factors such as dihedral angles in proposed intermediates, researchers can predict and explain the observed stereoselectivity. core.ac.uk

Computational Studies on Reactivity Profiles

Computational studies are instrumental in building comprehensive reactivity profiles for the 3-azabicyclo[3.2.0]heptane system. By modeling reaction pathways and calculating the energies of intermediates and transition states, these studies provide a quantitative understanding of why certain reactions are favored over others.

As discussed, DFT calculations have been decisive in comparing the activation barriers of competing mechanistic pathways, thereby predicting the most likely course of a reaction. nih.gov This predictive power is essential for optimizing reaction conditions and designing more efficient synthetic routes.

Semiempirical quantum mechanical calculations have also proven valuable in studying the reactivity of intermediates in photochemical reactions. clockss.org For the intramolecular [2+2] photocycloaddition of diallylic amines, these calculations supported a mechanism involving 1,4-diradical intermediates, helping to explain the high diastereoselectivity observed. clockss.org Subtle differences in the conformational behavior of these bicyclic systems, which can be modeled computationally, have been shown to lead to significant differences in chemical reactivity. d-nb.info

Future Directions and Emerging Research Avenues for 3 Tosyl 3 Azabicyclo 3.2.0 Heptan 6 Ol

Development of Novel Synthetic Strategies for Enhanced Efficiency and Stereoselectivity

The construction of the 3-azabicyclo[3.2.0]heptane core remains a central focus of research. While several methods exist, future efforts are geared towards developing more efficient, stereoselective, and scalable synthetic routes.

One of the most promising areas for advancement lies in photochemical [2+2] cycloadditions . smolecule.commdpi.comresearchgate.net These reactions, which form the cyclobutane (B1203170) ring, are powerful tools for creating the bicyclic scaffold. numberanalytics.com Future research is expected to focus on visible-light-mediated processes, which offer milder reaction conditions compared to traditional UV irradiation. mdpi.com The development of novel photosensitizers could lead to higher yields and improved diastereoselectivity. mdpi.com Furthermore, exploring intramolecular [2+2] photocycloadditions of elaborately designed precursors could provide a direct route to highly functionalized and stereochemically defined 3-azabicyclo[3.2.0]heptane derivatives. clockss.org

Transition metal-catalyzed cycloadditions also present a fertile ground for innovation. Catalysts based on copper, ruthenium, or iridium have shown potential in promoting [2+2] cycloadditions. Future work could involve the design of new chiral ligands to induce high levels of enantioselectivity, a crucial aspect for the synthesis of biologically active molecules.

Another burgeoning area is the use of multicomponent reactions . These one-pot syntheses, which combine three or more starting materials, offer a highly efficient approach to building molecular complexity. nih.gov Designing novel multicomponent strategies that directly yield the 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol scaffold or its immediate precursors would significantly streamline its production. Integrating chemoenzymatic steps, such as kinetic resolution using lipases, could be a powerful method to obtain enantiomerically pure products from racemic mixtures generated through multicomponent reactions. nih.gov

Synthetic StrategyPotential AdvantagesFuture Research Focus
Visible-Light Photocycloaddition Milder conditions, improved selectivityDevelopment of novel photosensitizers, exploration of new chromophores
Asymmetric Catalysis High enantioselectivityDesign of new chiral ligands for transition metals
Multicomponent Reactions High efficiency, atom economyDesign of novel one-pot syntheses, integration with enzymatic resolutions
Flow Chemistry Enhanced safety, scalability, reduced reaction timesAdaptation of photochemical and catalytic methods to continuous-flow systems

Expanding the Scope of Derivatization Chemistry for New Functionalities

The true potential of this compound lies in its capacity to be transformed into a diverse range of derivatives. The tosyl and hydroxyl groups are key handles for introducing new functionalities and tailoring the molecule's properties.

The tosyl group , being an excellent leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at the nitrogen atom, profoundly influencing the molecule's biological activity and physical properties. Future research will likely explore the displacement of the tosyl group with a broader range of nucleophiles to create libraries of novel compounds. However, it is important to note that the removal of the tosyl group can sometimes be challenging in strained ring systems. acs.org

The hydroxyl group at the 6-position is a versatile site for modification. It can be oxidized to a ketone, which then serves as an electrophilic center for a host of subsequent reactions. Alternatively, it can be converted into other functional groups through substitution reactions. Esterification or etherification of the hydroxyl group can be used to attach various moieties, including pharmacophores or reporter groups for chemical biology studies.

Future derivatization strategies will likely focus on creating analogues of known bioactive scaffolds. For instance, the rigid 3-azabicyclo[3.2.0]heptane framework can be considered a constrained analogue of piperidine (B6355638), a common motif in pharmaceuticals. acs.org By carefully choosing the derivatization reactions, it is possible to synthesize novel compounds that mimic the spatial arrangement of substituents in known drugs, potentially leading to improved potency or selectivity.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry is poised to play an increasingly important role in guiding the future development of this compound chemistry. Theoretical calculations can provide valuable insights into the reactivity of the scaffold and help in the rational design of new derivatives with desired properties.

Density Functional Theory (DFT) calculations can be employed to study the mechanisms of the cycloaddition reactions used to synthesize the bicyclic core. nih.govresearchgate.net Such studies can help in understanding the factors that control the stereoselectivity of these reactions and can aid in the design of more efficient catalysts and reaction conditions. scienceopen.com DFT can also be used to predict the reactivity of different positions on the 3-azabicyclo[3.2.0]heptane ring system, guiding the selection of appropriate reagents for derivatization.

Molecular docking studies can be used to predict the binding affinity of novel derivatives for specific biological targets. By computationally screening virtual libraries of compounds based on the this compound scaffold, researchers can prioritize the synthesis of molecules with the highest probability of being active. This in silico approach can significantly accelerate the drug discovery process.

Future computational work could involve the development of more accurate and efficient methods for predicting the properties of these molecules. Machine learning algorithms, trained on experimental data, could be used to predict not only the biological activity but also the synthetic accessibility of novel derivatives.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting reactivity and stereoselectivity
Molecular Docking Predicting binding modes and affinities to biological targets
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict biological activity from molecular structure
Machine Learning Predicting bioactivity, synthetic feasibility, and physicochemical properties

Interdisciplinary Applications in Chemical Biology and Advanced Materials

The unique structural features of this compound and its derivatives make them attractive candidates for applications beyond traditional medicinal chemistry.

In the realm of chemical biology , derivatives of this scaffold could be developed as molecular probes to study biological processes. The hydroxyl group provides a convenient attachment point for fluorescent dyes, affinity tags, or photo-crosslinkers. Such probes could be used to identify the cellular targets of bioactive derivatives or to visualize their distribution within cells. Given that derivatives of the 3-azabicyclo[3.2.0]heptane core have shown promise as dopaminergic ligands, developing probes based on this scaffold could be particularly valuable for neuroscience research. nih.gov

The field of advanced materials represents a largely unexplored territory for 3-azabicyclo[3.2.0]heptane derivatives. Bicyclic amines can be used as monomers in polymerization reactions to create novel polymers with unique properties. mdpi.comacs.orgacs.org The rigid and three-dimensional structure of the 3-azabicyclo[3.2.0]heptane unit could impart interesting thermal and mechanical properties to the resulting polymers. numberanalytics.com For example, incorporating this scaffold into polyamides or polyurethanes could lead to materials with enhanced thermal stability. numberanalytics.com Future research could focus on the synthesis of well-defined polymers and copolymers incorporating the this compound monomer and the characterization of their material properties.

Q & A

What synthetic methodologies are effective for preparing 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol, and how do reaction conditions influence yield?

A common approach involves the reduction of 3-tosyl-3-azabicyclo[3.2.0]heptan-6-one derivatives. For example, 3-tosyl-3-azabicyclo[3.2.0]heptan-6-one (CAS 122080-99-3) was reduced using NaBH₄ or LiAlH₄ to yield the corresponding alcohol, achieving 86% yield under optimized conditions (0.38 mmol scale, ambient temperature) . Critical parameters include solvent polarity (e.g., THF vs. MeOH), stoichiometry of the reducing agent, and reaction time. Side reactions, such as over-reduction or tosyl group cleavage, require monitoring via TLC or LC-MS.

How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its ketone precursor?

  • ¹H NMR : The alcohol proton (C6-OH) appears as a broad singlet at δ ~2.5–3.5 ppm, absent in the ketone precursor. The bicyclic framework protons (C1–C5) show distinct splitting patterns due to restricted rotation .
  • IR : A strong O-H stretch (~3200–3500 cm⁻¹) and absence of a carbonyl peak (~1700 cm⁻¹) confirm reduction .
  • MS : The molecular ion [M+H]⁺ for this compound (C₁₃H₁₇NO₃S) appears at m/z 280.1, differing from the ketone precursor ([M+H]⁺ m/z 278.1) .

What mechanistic insights explain the stereoselectivity during the reduction of 3-tosyl-3-azabicyclo[3.2.0]heptan-6-one to the alcohol?

The bicyclic system’s rigid geometry dictates stereoselectivity. The ketone’s α-face is sterically hindered by the tosyl group, favoring hydride attack from the β-face to produce the (6R)-alcohol isomer. Computational studies (DFT) on analogous azabicyclo systems suggest transition-state stabilization via hydrogen bonding between the reducing agent and the tosyl sulfonyl group .

How should researchers address discrepancies in reported yields for this compound’s synthesis?

Yield variations often arise from differences in:

  • Purification methods : Column chromatography (silica vs. reverse-phase) impacts recovery. For example, silica gel may adsorb polar byproducts, reducing apparent yield .
  • Starting material purity : Impurities in the ketone precursor (e.g., residual oxidizing agents) can inhibit reduction. Pre-purification via recrystallization is advised .
  • Scale effects : Milligram-scale reactions may show higher yields due to easier heat/mass transfer vs. multi-gram scales .

What strategies are recommended for characterizing and mitigating impurities in this compound?

Common impurities include:

  • Des-tosylated product : Detected via LC-MS (loss of m/z 155.0, corresponding to tosyl group). Mitigation: Use anhydrous conditions to prevent nucleophilic attack on the tosyl group .
  • Diastereomers : Separate via chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA gradient) .
  • Oxidation byproducts : Stabilize the alcohol with antioxidants (e.g., BHT) during storage .

How does the bicyclic framework influence the compound’s stability under acidic or basic conditions?

The strained bicyclo[3.2.0] system is prone to ring-opening under strong acids (e.g., HCl, H₂SO₄) via protonation of the nitrogen, leading to aziridine intermediates. In basic conditions (pH > 10), the tosyl group may undergo hydrolysis, forming sulfonic acid derivatives. Stability studies (pH 1–12, 25°C) show optimal stability at pH 6–8 .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states for SN2 reactions at the C6 position. Key parameters:

  • Activation energy : Higher for bicyclic systems (~25 kcal/mol) vs. acyclic analogs due to steric strain .
  • NBO analysis : Reveals charge distribution, showing the C6-OH oxygen as a weak nucleophile unless deprotonated .

How can researchers evaluate the biological activity of this compound, particularly in antibiotic resistance studies?

  • In vitro assays : Test against β-lactamase-producing bacteria (e.g., E. coli TEM-1) to assess inhibition potency. Compare MIC values with known β-lactamase inhibitors (e.g., clavulanic acid) .
  • Molecular docking : Simulate binding to penicillin-binding proteins (PBPs) using AutoDock Vina. Focus on interactions with the Ser130 active site residue .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Exothermic reactions : Reduction steps require controlled addition of reagents (e.g., using syringe pumps) to avoid thermal runaway .
  • Solvent recovery : THF/MeOH mixtures complicate distillation; switch to ethanol/water systems for easier separation .
  • Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to improve crystal habit and filtration rates .

How do structural modifications (e.g., replacing tosyl with other sulfonyl groups) affect the compound’s physicochemical properties?

  • LogP : Replacing tosyl (-SO₂C₆H₄CH₃) with mesyl (-SO₂CH₃) decreases logP by ~0.5 units, enhancing aqueous solubility.
  • Thermal stability : Tosyl derivatives exhibit higher decomposition temperatures (~200°C) vs. nosyl (-SO₂C₆H₄NO₂, ~180°C) due to electron-withdrawing effects .

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